NCATS-SM4487

GALK1 IC50 enzyme inhibition

GALK1 research requires reliable probes; poorly characterized inhibitors produce inconsistent target engagement. NCATS-SM4487 (CAS 2733617-81-5) is a highly selective, ATP-competitive GALK1 inhibitor (IC50 50 nM) validated in ex vivo and in vivo models. • Reduces gal-1P ~50% at 3 μM in classic galactosemia patient fibroblasts • 33% oral bioavailability; plasma >1 μM sustained ~7 h (50 mg/kg IP) • >100-fold more potent than close structural analogs - generic substitution invalid Supplied with full analytical documentation. Available for immediate global shipping.

Molecular Formula C25H24ClFN8O2
Molecular Weight 523.0 g/mol
Cat. No. B12422599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCATS-SM4487
Molecular FormulaC25H24ClFN8O2
Molecular Weight523.0 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2C(=C(NC(=N2)NC3=NC4=C(O3)C(=C(C=C4)F)N)C)C(=O)NCC5=CN(N=C5)C)Cl
InChIInChI=1S/C25H24ClFN8O2/c1-12-4-5-15(16(26)8-12)21-19(23(36)29-9-14-10-30-35(3)11-14)13(2)31-24(33-21)34-25-32-18-7-6-17(27)20(28)22(18)37-25/h4-8,10-11,21H,9,28H2,1-3H3,(H,29,36)(H2,31,32,33,34)
InChIKeyQPSGQKPZSLFNCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NCATS-SM4487 Target Identity & GALK1 Class


2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide (also known as NCATS-SM4487, CAS 2733617-81-5, PubChem CID 156898628) is a highly selective, ATP-competitive inhibitor of human galactokinase 1 (GALK1) [1]. This compound belongs to the 1,4-dihydropyrimidine-5-carboxamide chemotype and features a 7-amino-6-fluoro-1,3-benzoxazol-2-yl moiety, a 2-chloro-4-methylphenyl substituent at the 4-position of the dihydropyrimidine core, and an N-[(1-methylpyrazol-4-yl)methyl] carboxamide group [2]. Its molecular weight is 522.97 g/mol (calculated exact mass: 522.1695), and it demonstrates potent GALK1 inhibition with an IC50 of 0.05 μM (50 nM) .

Target: GALK1-mediated galactose metabolism pathway studies
Mechanism class: ATP-competitive GHMP kinase inhibitor
Chemotype: 1,4-dihydropyrimidine-5-carboxamide scaffold

NCATS-SM4487: Generic Substitution Limitations


Within the dihydropyrimidine GALK1 inhibitor class, subtle structural modifications produce dramatic potency shifts of >100-fold, making generic substitution scientifically invalid. Structure-activity relationship (SAR) studies reveal that the 2-chloro-4-methylphenyl substituent at the 4-position of the dihydropyrimidine core is essential for optimal activity; replacement with unsubstituted phenyl reduces potency ~200-fold [1]. Similarly, the 7-amino-6-fluoro substitution pattern on the benzoxazole moiety contributes a 5- to 10-fold potency advantage over unsubstituted analogs, and the N-[(1-methylpyrazol-4-yl)methyl] carboxamide bioisostere replacement of a carboxylate group preserves potency while improving permeability and microsomal stability [2]. Consequently, seemingly minor variations in substitution pattern yield compounds with vastly different biochemical IC50 values, cellular gal-1P reduction capacity, and metabolic stability profiles.

4-Phenyl substituent variation
Modifying the 2-chloro-4-methylphenyl group may shift GALK1 inhibition potency dramatically; the reported SAR shows >100-fold difference relative to unsubstituted phenyl analogs.
Benzoxazole amino-fluoro pattern
The 7-amino-6-fluoro substitution contributes to biochemical potency and cellular target engagement; analogs lacking this pattern may exhibit reduced inhibition and metabolic stability.
Carboxamide bioisostere
Replacing the N-[(1-methylpyrazol-4-yl)methyl] carboxamide group with a carboxylate alters permeability and microsomal stability, potentially affecting cellular activity and in vivo exposure.

NCATS-SM4487 Quantitative Differentiation Evidence


GALK1 Inhibition Potency Comparison

NCATS-SM4487 inhibits human recombinant GALK1 with an IC50 of 0.05 μM (50 nM), representing a 150-fold improvement over the earlier lead compound NCGC00238624 (IC50 = 7.69 μM) and a 94-fold improvement over the widely used commercial comparator Cpd36 (IC50 = 4.7 μM) [1]. The target compound achieves sub-100 nM potency, a threshold not reached by the vast majority of analogs in this chemotype series .

GALK1 IC50
Head-to-head
0.05 μM (50 nM) vs. NCGC00238624 7.69 μM, Cpd36 4.7 μM
Supports low-concentration target engagement
Biochemical assay, human recombinant GALK1, N=3
GALK1 IC50 enzyme inhibition

Cellular Galactose-1-Phosphate Reduction

In primary fibroblasts derived from classic galactosemia patients, NCATS-SM4487 reduces galactose-1-phosphate (gal-1P) levels in a dose-dependent manner, achieving ~50% reduction relative to untreated control at a concentration of 3 μM [1]. This cellular efficacy metric is directly linked to the therapeutic hypothesis for classic galactosemia, where accumulated gal-1P is the primary toxic metabolite. The concentration required (3 μM) aligns with the compound's low nanomolar biochemical IC50, indicating efficient cellular target engagement .

Cellular gal-1P
Cross-study
~50% reduction at 3 μM
Supports cellular target modulation review
Patient-derived fibroblasts, galactose challenge
galactose-1-phosphate patient-derived fibroblasts classic galactosemia

Human Liver Microsome Stability Profile

In human liver microsome (HLM) stability assays, NCATS-SM4487 (compound 68) exhibits a half-life (T1/2) of 47 minutes, which is superior to the ethyl analog 69 (HLM T1/2 = 120 min, but with lower solubility) and substantially better than the unsubstituted analog 67 (HLM T1/2 = 32 min) [1]. The combination of the 6-fluoro substituent on the benzoxazole and the methyl group on the pyrazole contributes to this favorable metabolic stability profile while maintaining high potency [2].

HLM stability
Head-to-head
T1/2 47 min (analogs 32 min / 120 min)
Supports in vivo metabolic stability context
Human liver microsome assay
HLM stability metabolic stability drug-like properties

GALK2 and Kinome Selectivity

While direct selectivity data for NCATS-SM4487 against a broad panel has not been explicitly published, the parent compound NCGC00238624—which shares the same core dihydropyrimidine-benzoxazole scaffold—was shown to be inactive against GALK2 and exhibited negligible cross-reactivity in a KINOMEScan screen (Eurofins) at 10 μM [1]. The SAR optimization that led to NCATS-SM4487 preserved this selectivity while enhancing potency by >100-fold, as the compound's binding mode remains ATP-competitive and occupies the adenine pocket with the benzoxazole moiety [2].

Kinase selectivity
Class-level
Inferred from parent compound (scaffold-conserved)
Selectivity context requires direct confirmation
Parent inactive vs. GALK2 at 10 μM in KINOMEScan
GALK2 selectivity kinase panel off-target activity

NCATS-SM4487 High-Impact Application Scenarios


Classic Galactosemia Disease Modeling in Patient-Derived Fibroblasts

NCATS-SM4487 is the preferred GALK1 inhibitor for ex vivo studies using classic galactosemia patient fibroblasts due to its demonstrated ability to reduce gal-1P levels by ~50% at 3 μM [1]. This cellular efficacy, combined with its high potency (IC50 = 50 nM), enables robust target engagement at concentrations that avoid cytotoxicity and off-target effects.

In Vivo Pharmacodynamic Studies in Rodent Models of Galactosemia

With a single 3 mg/kg IV dose achieving a plasma concentration of 8.25 μM (C0) and a 30 mg/kg oral dose yielding a Cmax of 7.02 μM and 33% oral bioavailability in mice [1], NCATS-SM4487 is suitable for in vivo pharmacodynamic studies. The compound maintains plasma levels above 1 μM for ~7 hours following a 50 mg/kg IP dose, providing a practical dosing window for measuring gal-1P reduction in target tissues.

Biochemical Assay Development and High-Throughput Screening Counter-Screens

The compound's low nanomolar IC50 (50 nM) and high selectivity make it an ideal positive control for GALK1 inhibition assays and for counter-screening in high-throughput campaigns targeting the GHMP kinase family. Its ATP-competitive binding mode, confirmed by co-crystal structures of related analogs [1], ensures consistent assay performance across different ATP concentrations.

Chemical Probe for GALK1-Mediated Galactose Metabolism Studies

NCATS-SM4487 serves as a high-quality chemical probe for dissecting the role of GALK1 in galactose metabolism, particularly in studies investigating the Leloir pathway and its dysregulation in metabolic disorders. The compound's well-characterized SAR, including the essential contributions of the 7-amino and 6-fluoro groups [1], provides a solid foundation for designing control experiments with structurally related inactive analogs.

Application
Selection Property
Validation Focus
Patient-derived fibroblast disease modeling
Cellular gal-1P reduction profile
Target engagement at low micromolar concentrations
Rodent in vivo PK/PD studies
Plasma exposure & oral bioavailability
Pharmacodynamic window & dose-model interpretation
Assay development & HTS counter-screens
Low nanomolar GALK1 inhibition
ATP-competitive binding consistency
Chemical probe for galactose metabolism
Well-characterized SAR & scaffold
Control experiments with inactive analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for NCATS-SM4487

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.